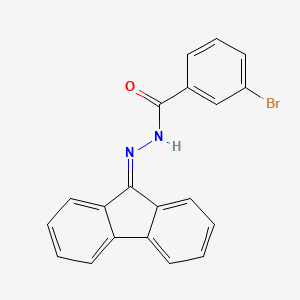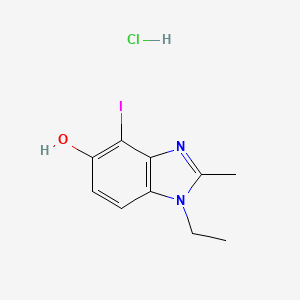
3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide, also known as BFH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of hydrazones and has been extensively studied due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide is not fully understood, but researchers have proposed that it may act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide may inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to possess anti-inflammatory and antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide in lab experiments is its relatively simple synthesis method, which makes it readily available for researchers. Additionally, 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide. One potential area of research is the development of novel derivatives of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide that exhibit improved antitumor activity and reduced toxicity. Additionally, researchers may investigate the potential applications of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide in other fields, such as material science and catalysis. Finally, further studies are needed to fully elucidate the mechanism of action of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide can be achieved through the condensation reaction between 3-bromo-9H-fluorenone and benzohydrazide. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as acetic acid or sulfuric acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been extensively studied for its potential applications in medicinal chemistry. Researchers have found that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including arthritis and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-bromo-N-(fluoren-9-ylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-14-7-5-6-13(12-14)20(24)23-22-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPBJGHJPDOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]benzamide](/img/structure/B5085216.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)

![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)
![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

